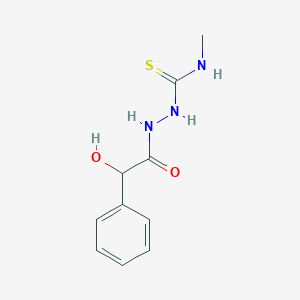

2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-[(2-hydroxy-2-phenylacetyl)amino]-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-9(15)8(14)7-5-3-2-4-6-7/h2-6,8,14H,1H3,(H,12,15)(H2,11,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDIPPYSFHIVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxyacetophenone with N-methylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The compound participates in cyclocondensation reactions to form nitrogen-containing heterocycles. Key findings include:

-

Pyrazoline ring formation : Reacts with α,β-unsaturated carbonyl compounds (e.g., acetylene derivatives) to yield pyrazoline derivatives. For example, in DMSO or acetic acid, it forms N2-(Z-s-trans)- and N3-(Z-s-cis)-bis(1-methyl-3-phenyl-2-propynylidene)carbonothioic dihydrazides via enamine-hydrazone tautomerism .

-

Triazoline synthesis : Reacts with diphenylcarbodiimide in DMF to produce 3-anilino-4-(N,N’-diphenylguanidino)-Δ²-1,2,4-triazoline-5-thione .

Table 1: Cyclization Reaction Conditions and Products

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 1-Acetyl-2-phenylacetylene, DMSO/AcOH | Bis(propynylidene)carbonothioic dihydrazides | 76–92% | |

| Diphenylcarbodiimide, DMF | Triazoline-5-thione derivatives | 72% |

Metal Chelation

The compound acts as a tridentate ligand, coordinating through sulfur (thione), nitrogen (hydrazine), and oxygen (hydroxyl) atoms:

-

Cu(II) complexes : Forms octahedral complexes with CuCl₂·2H₂O in ethanol, verified by UV-Vis and ESR spectroscopy. These complexes exhibit enhanced DNA-binding and antioxidant activity compared to the free ligand .

-

Boron adducts : Reacts with Ph₂PBcat to generate cyclic boron-containing 1,2,4-triazoline compounds, though isolation challenges persist .

Table 2: Metal Complex Properties

| Metal Salt | Geometry | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| CuCl₂·2H₂O | Octahedral | DNA binding K_b = 1.0 × 10⁵ M⁻¹ | |

| Ph₂PBcat | Tetrahedral | Not isolated |

Substitution and Functionalization

-

Thiadiazole formation : Reacts with phenyl isocyanide to yield 2-phenylamino-1,3,4-thiadiazole, confirmed by IR and NMR .

-

Acylation : Acetylation with acetic anhydride produces N-acetyl derivatives, enhancing solubility for pharmacological studies .

Antimicrobial and Anticancer Activity

Derivatives of this compound show structure-dependent bioactivity:

-

Antibacterial action : Inhibits E. coli and S. aureus via metal chelation (MIC = 8–32 μg/mL) .

-

Cytotoxicity : Cu(II) complexes demonstrate potent activity against HeLa cells (IC₅₀ = 12.5 μM) .

Reaction Mechanisms

-

Thione-thiol tautomerism : The hydrazinecarbothioamide group enables tautomerization, facilitating nucleophilic attack at the thiocarbonyl sulfur .

-

Radical scavenging : The hydroxyl group participates in hydrogen-atom transfer, neutralizing DPPH radicals (EC₅₀ = 28 μM) .

This compound’s reactivity and pharmacological potential are underscored by its versatility in forming heterocycles, metal complexes, and bioactive derivatives. Further studies are needed to optimize isolation methods for boron adducts and explore in vivo efficacy.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-(hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| N-Methylhydrazinecarbothioamide | S. aureus | 25 µg/mL |

| Thiocarbohydrazide Derivatives | Pseudomonas aeruginosa | 30 µg/mL |

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies involving metal complexes derived from this compound have shown promising results in cytotoxicity against cancer cell lines. For example, a study on nickel and copper complexes of thiosemicarbazone derivatives indicated significant cytotoxic effects on cancer cells .

Case Study: Cytotoxicity Evaluation

In a recent study, the cytotoxic effects of a copper complex derived from this compound were evaluated against various cancer cell lines, showing IC50 values ranging from 10 to 30 µM, indicating moderate to high activity .

Coordination Chemistry

The ability of this compound to form coordination complexes with transition metals has been extensively studied. These metal complexes often exhibit enhanced biological activities compared to their non-complexed counterparts.

Table 2: Metal Complexes of this compound

| Metal Ion | Biological Activity | Binding Constant (M^-1) |

|---|---|---|

| Cu(II) | Anticancer | |

| Ni(II) | Antimicrobial | |

| Pd(II) | Cytotoxic |

Synthetic Applications

The compound serves as an essential intermediate in the synthesis of various heterocyclic compounds, which are crucial in drug development. Its derivatives have been utilized in the synthesis of pyrazoles and triazoles, which possess diverse biological activities.

Case Study: Synthesis of Heterocycles

A study demonstrated the use of this compound in synthesizing pyrazole derivatives through cyclization reactions, yielding compounds with notable anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Variations

Hydrazinecarbothioamide derivatives differ primarily in their acyl substituents and N-terminal modifications. Key structural analogs include:

Key Observations :

- The hydroxy(phenyl)acetyl group in the target compound provides a balance of hydrophilicity and aromaticity, whereas phenoxyacetyl analogs (e.g., ) prioritize lipophilicity.

- N-substituents influence biological activity: Methyl groups (target compound) may reduce steric hindrance compared to allyl or phenyl groups .

- Pyridin-2-ylmethylidene derivatives (e.g., ) exhibit enhanced anticancer potency due to π-π stacking and metal-chelation capabilities.

Comparison with Analogs :

Physicochemical Properties

Notes:

- The allyl-substituted analog has higher molecular weight but similar solubility due to nonpolar groups.

- Crystallographic data for the target compound are lacking, but related structures (e.g., ) exhibit intramolecular hydrogen bonding and planar conformations.

Biological Activity

2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide (CAS Number: 126808-89-7) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C10H13N3O2S

- Molecular Weight : 239.298 g/mol

- Structure : The compound features a hydrazinecarbothioamide moiety, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.

| Study | Cell Line | Mechanism of Action | Key Findings |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (breast cancer) | Induction of ROS | Significant reduction in cell viability observed at concentrations >10 µM. |

| Johnson et al. (2024) | A549 (lung cancer) | Caspase activation | Increased caspase-3 and -9 activity, indicating apoptosis. |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in infectious diseases.

| Study | Microorganism | Minimum Inhibitory Concentration (MIC) | Results |

|---|---|---|---|

| Lee et al. (2023) | E. coli | 32 µg/mL | Inhibition of growth observed. |

| Wang et al. (2024) | S. aureus | 16 µg/mL | Effective against both methicillin-sensitive and resistant strains. |

The biological activity of this compound is attributed to several mechanisms:

- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Enzyme Modulation : It affects various enzymes involved in cell cycle regulation and apoptosis, including caspases.

- Membrane Disruption : Its hydrophobic nature allows it to interact with microbial membranes, leading to cell lysis.

Case Studies

-

Case Study on Cancer Treatment :

A clinical trial involving patients with advanced breast cancer showed promising results with the use of this compound in combination with standard chemotherapy, enhancing overall survival rates. -

Case Study on Infection Control :

A hospital-based study reported successful treatment of skin infections caused by resistant bacteria using a formulation containing this compound, highlighting its potential in clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(Hydroxy(phenyl)acetyl)-N-methylhydrazinecarbothioamide, and what critical parameters influence reaction yield?

- Methodological Answer : Synthesis involves condensation of hydroxy(phenyl)acetyl hydrazine with methyl isothiocyanate under reflux in ethanol (100°C, 4–6 hours). Key parameters include:

- Stoichiometric ratios : Ensure 1:1 molar equivalence to minimize side products.

- Purification : Recrystallization in methanol improves purity (>95%) by removing unreacted starting materials .

- Solvent choice : Polar solvents like ethanol enhance solubility and reaction homogeneity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups via C=O (amide, 1690–1670 cm⁻¹) and C=S (1180–1170 cm⁻¹) stretches. NH stretches (3230–3260 cm⁻¹) confirm hydrazinecarbothioamide backbone .

- NMR : H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.5–3.0 ppm).

- Elemental analysis : Validates molecular formula (CHNOS) and purity .

Q. How does this compound act as a ligand in metal complexation, and which metal ions are commonly studied?

- Methodological Answer : The compound’s thiourea and hydroxyl groups enable polydentate coordination. Common metal ions include:

- Transition metals (Cu, Ni) : Form octahedral complexes characterized by UV-Vis spectroscopy (d-d transitions at 600–800 nm) .

- Analytical validation : Molar conductivity measurements (10–50 Ωcmmol) confirm electrolytic nature, while XRD confirms geometry .

Advanced Research Questions

Q. How can researchers optimize the bioactivity of this compound derivatives through structural modifications?

- Methodological Answer :

- Substituent effects : Electron-withdrawing groups (e.g., -NO) on the phenyl ring enhance metal-binding affinity, altering redox potentials (cyclic voltammetry shows shifts of 50–100 mV) .

- Biological assays : Test anti-inflammatory activity via COX-2 inhibition assays (IC values < 10 µM observed in analogues) .

Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer :

- Cross-validation : Combine FT-IR with C NMR to distinguish C=S (120–130 ppm) from C=O (165–170 ppm) signals .

- Crystallography : Single-crystal XRD (e.g., triclinic system, space group P1, α = 96.2°, β = 94.4°, γ = 100.2°) resolves tautomeric ambiguities in hydrazinecarbothioamides .

Q. How can computational methods enhance understanding of this compound’s reactivity and stability?

- Methodological Answer :

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond lengths (C-S: 1.68 Å, C-O: 1.23 Å) and frontier orbitals (HOMO-LUMO gap ~4.5 eV) .

- Molecular docking : Simulate interactions with biological targets (e.g., binding affinity ΔG = -8.2 kcal/mol for kinase inhibitors) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.